N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
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Overview
Description
N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C18H15N3O3S2. This compound is notable for its unique structure, which includes a thienylmethylene group and a benzenesulfonamide moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoacetophenone to form an intermediate, which is then reacted with thienylmethylene hydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including reduced tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide
- N-(4-chlorophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide
Uniqueness
N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of enzyme inhibition, solubility, and reactivity .
Properties
Molecular Formula |
C20H19N3O3S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H19N3O3S2/c1-16-9-11-17(12-10-16)23(28(25,26)19-7-3-2-4-8-19)15-20(24)22-21-14-18-6-5-13-27-18/h2-14H,15H2,1H3,(H,22,24)/b21-14+ |
InChI Key |
IMLYJHWVKCPDBZ-KGENOOAVSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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